Cas no 1695-04-1 (2-Methoxyphenyl Phenyl Ether)

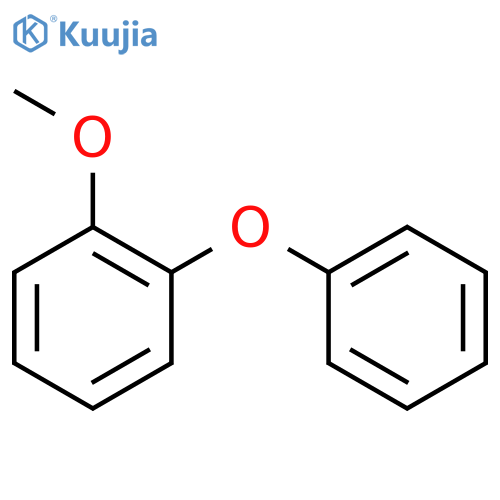

2-Methoxyphenyl Phenyl Ether structure

商品名:2-Methoxyphenyl Phenyl Ether

2-Methoxyphenyl Phenyl Ether 化学的及び物理的性質

名前と識別子

-

- Benzene,1-methoxy-2-phenoxy-

- 1-METHOXY-2-PHENOXYBENZENE

- o-Methoxyphenyl phenyl ether

- 2-Methoxydiphenylether

- Phenyl(2-methoxyphenyl) ether

- o-Methoxyphenyl(phenyl) ether

- 2-Methoxyphenyl Phenyl Ether

- DTXSID50871848

- AM20030132

- MFCD00025721

- 2-Methoxydiphenyl ether

- phenoxyanisole

- FT-0653184

- 1-Methoxy-2-phenoxybenzene #

- NSC-66192

- Benzene, 1-methoxy-2-phenoxy-

- o-phenoxyanisol

- A811114

- SCHEMBL791852

- 2-Phenoxyanisole

- AKOS015851896

- NSC66192

- 1695-04-1

- 1-methoxy-2-phenoxy-benzene

- HS-4570

- DB-014138

- O-PHENOXYANISOLE

- G62943

-

- インチ: InChI=1S/C13H12O2/c1-14-12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10H,1H3

- InChIKey: ROXWCQWMXHSVNZ-UHFFFAOYSA-N

- ほほえんだ: COC1C=CC=CC=1OC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 200.08376

- どういたいしつりょう: 200.084

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 175

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 18.5A^2

じっけんとくせい

- 密度みつど: 1.0907 (rough estimate)

- ゆうかいてん: 79°C

- ふってん: 288°C (estimate)

- フラッシュポイント: 112°C

- 屈折率: 1.5951 (estimate)

- PSA: 18.46

2-Methoxyphenyl Phenyl Ether 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M224183-1g |

2-Methoxyphenyl Phenyl Ether |

1695-04-1 | 1g |

$ 370.00 | 2022-03-31 | ||

| TRC | M224183-50mg |

2-Methoxyphenyl Phenyl Ether |

1695-04-1 | 50mg |

$ 132.00 | 2023-09-07 | ||

| abcr | AB588082-250mg |

1-Methoxy-2-phenoxybenzene; . |

1695-04-1 | 250mg |

€153.40 | 2024-04-19 | ||

| Ambeed | A389114-1g |

1-Methoxy-2-phenoxybenzene |

1695-04-1 | 95% | 1g |

$158.0 | 2024-04-23 | |

| abcr | AB588082-5g |

1-Methoxy-2-phenoxybenzene; . |

1695-04-1 | 5g |

€895.40 | 2024-04-19 | ||

| 1PlusChem | 1P007VC9-5g |

Benzene,1-methoxy-2-phenoxy- |

1695-04-1 | 95% | 5g |

$556.00 | 2024-06-19 | |

| A2B Chem LLC | AD66409-5g |

Benzene,1-methoxy-2-phenoxy- |

1695-04-1 | 95% | 5g |

$444.00 | 2024-04-20 | |

| Ambeed | A389114-250mg |

1-Methoxy-2-phenoxybenzene |

1695-04-1 | 95% | 250mg |

$59.0 | 2024-04-23 | |

| TRC | M224183-100mg |

2-Methoxyphenyl Phenyl Ether |

1695-04-1 | 100mg |

$310.00 | 2023-05-18 | ||

| TRC | M224183-10mg |

2-Methoxyphenyl Phenyl Ether |

1695-04-1 | 10mg |

$ 57.00 | 2023-09-07 |

2-Methoxyphenyl Phenyl Ether 関連文献

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

推奨される供給者

Amadis Chemical Company Limited

(CAS:1695-04-1)2-Methoxyphenyl Phenyl Ether

清らかである:99%

はかる:5g

価格 ($):499.0